molecular formula C6H2F6N2 B1391015 2,3-Bis(trifluoromethyl)pyrazine CAS No. 1186195-14-1

2,3-Bis(trifluoromethyl)pyrazine

Cat. No.: B1391015
CAS No.: 1186195-14-1
M. Wt: 216.08 g/mol
InChI Key: ABHLZHRGCQAXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(trifluoromethyl)pyrazine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a pyrazine ring

Biochemical Analysis

Biochemical Properties

2,3-Bis(trifluoromethyl)pyrazine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. These interactions often involve the inhibition or activation of the enzyme’s catalytic activity, leading to alterations in metabolic pathways . Additionally, this compound has been observed to bind with certain receptor proteins, influencing signal transduction processes within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism . For instance, it has been reported to affect the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound has been shown to interact with DNA, leading to changes in gene expression patterns . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH levels or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of metabolic activity and gene expression

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis . These threshold effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution pattern of this compound is crucial for understanding its overall impact on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(trifluoromethyl)pyrazine typically involves the introduction of trifluoromethyl groups to a pyrazine ring. One common method is the reaction of pyrazine with trifluoromethylating agents under controlled conditions. For instance, the reaction of pyrazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(trifluoromethyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

2,3-Bis(trifluoromethyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(trifluoromethyl)pyrazine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

2,3-bis(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2/c7-5(8,9)3-4(6(10,11)12)14-2-1-13-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHLZHRGCQAXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672310
Record name 2,3-Bis(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-14-1
Record name 2,3-Bis(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis(trifluoromethyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2,3-Bis(trifluoromethyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2,3-Bis(trifluoromethyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2,3-Bis(trifluoromethyl)pyrazine
Reactant of Route 5
Reactant of Route 5
2,3-Bis(trifluoromethyl)pyrazine
Reactant of Route 6
Reactant of Route 6
2,3-Bis(trifluoromethyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.